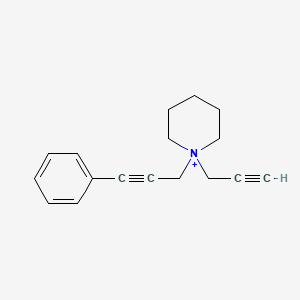
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)piperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PIPERIDIN-1-IUM is a synthetic organic compound that features a piperidinium core substituted with phenylpropynyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PIPERIDIN-1-IUM typically involves the following steps:
Formation of the Piperidinium Core: The piperidinium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenylpropynyl and propynyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne groups, followed by the addition of the corresponding halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PIPERIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases, followed by the addition of appropriate halides.
Major Products Formed
Oxidation: Carbonyl-containing derivatives such as ketones or aldehydes.
Reduction: Alkane derivatives.
Substitution: Various substituted piperidinium compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PIPERIDIN-1-IUM involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne groups may facilitate binding to active sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PIPERIDINE: Lacks the ionic character of the piperidinium ion.
1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PYRIDINIUM: Contains a pyridinium core instead of a piperidinium core.
Uniqueness
1-(3-PHENYLPROP-2-YN-1-YL)-1-(PROP-2-YN-1-YL)PIPERIDIN-1-IUM is unique due to its combination of a piperidinium core with phenylpropynyl and propynyl groups, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C17H20N+ |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(3-phenylprop-2-ynyl)-1-prop-2-ynylpiperidin-1-ium |
InChI |
InChI=1S/C17H20N/c1-2-13-18(14-7-4-8-15-18)16-9-12-17-10-5-3-6-11-17/h1,3,5-6,10-11H,4,7-8,13-16H2/q+1 |
InChI Key |
WPOKQAYNGSQLFE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC[N+]1(CCCCC1)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















